2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide
説明
This compound features a benzo[d]imidazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring, which is further functionalized with a 5-methylisoxazole moiety. The integration of multiple heterocycles may enhance binding affinity and selectivity, though solubility and synthetic complexity remain challenges.
特性
IUPAC Name |
2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-8-5-13(21-24-8)15-20-14(25-22-15)7-17-16(23)10-3-4-11-12(6-10)19-9(2)18-11/h3-6H,7H2,1-2H3,(H,17,23)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKSJSWZMAZKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=C(N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.312 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, along with an isoxazole moiety that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The presence of the isoxazole ring in this compound may contribute to enhanced activity against various pathogens. In vitro assays have demonstrated that related compounds show potent inhibitory effects against bacteria and fungi.
Anticancer Properties
Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been observed to induce apoptosis in cancer cells through the activation of caspase pathways. Preliminary studies suggest that our compound may also exhibit similar anticancer effects, warranting further investigation.
Anti-inflammatory Effects
Benzimidazole derivatives are reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The specific anti-inflammatory activity of 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide needs to be elucidated through targeted studies.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : It could interact with specific receptors in cells, modulating signaling pathways related to inflammation and cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
In Vitro Studies
A study conducted on related benzimidazole derivatives revealed MIC (Minimum Inhibitory Concentration) values against various bacterial strains. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Moderate |
| Compound B | 25 | Strong |
| 2-Methyl-N-((3-(5-Methylisoxazol-3-Yl)... | TBD | TBD |
These findings suggest a promising profile for our compound, which requires further testing for precise MIC values.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results from related compounds indicate good bioavailability and therapeutic potential in treating infections and tumors.
類似化合物との比較
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: Compound 5d incorporates a trifluoromethyl group, which may enhance binding affinity via hydrophobic interactions but reduce solubility .
- Heterocycle Diversity : The target compound’s 1,2,4-oxadiazole ring may confer metabolic stability compared to triazole-thiones in , which are associated with analgesic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
